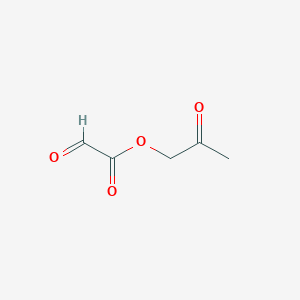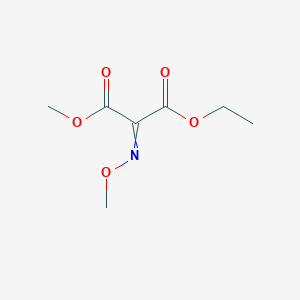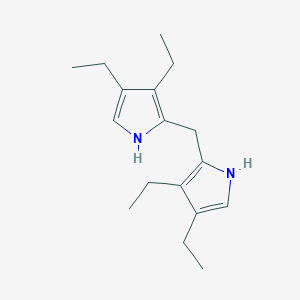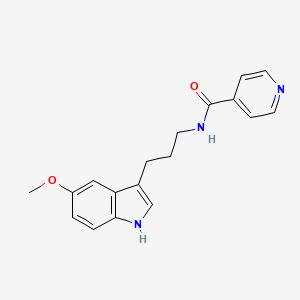
2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used in various chemical applications due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl- with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Solvents such as toluene or diphenyl oxide may be used to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which 2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further chemical reactions. The aromatic ring structure allows for interactions with enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester: Similar in structure but with a hydroxyl group at a different position.
2-Hydroxy-1-naphthoic acid: Another derivative of naphthalene with a hydroxyl group and carboxylic acid group.
Uniqueness
2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
67176-23-2 |
|---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
methyl 1-hydroxy-3-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-8-7-9-5-3-4-6-10(9)12(14)11(8)13(15)16-2/h3-7,14H,1-2H3 |
InChI-Schlüssel |
HCLYUFMTSFVOMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=C1C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)



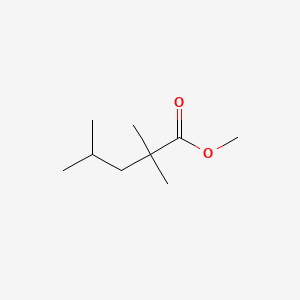
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)

![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)

